Cas no 915230-23-8 (ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate)
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester
- Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate
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- Inchi: 1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4(12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12)
- InChI Key: DYFUPPRZDVQGQE-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)NC(C(F)(F)F)=CN=1
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-191671-0.05g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-191671-0.1g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-191671-0.25g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-191671-0.5g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| Enamine | EN300-191671-1.0g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 1.0g |
$699.0 | 2025-02-20 | |
| Enamine | EN300-191671-2.5g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
| Enamine | EN300-191671-5.0g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-191671-10.0g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| Enamine | EN300-191671-1g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95% | 1g |
$699.0 | 2023-09-17 | |
| Enamine | EN300-191671-5g |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate |
915230-23-8 | 95% | 5g |
$2028.0 | 2023-09-17 |
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
Recent Advances in the Study of Ethyl 4-(Trifluoromethyl)-1H-Imidazole-2-Carboxylate (CAS: 915230-23-8)
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 915230-23-8) is a trifluoromethyl-substituted imidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and applications in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive molecules.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, highlighting its efficient preparation through multi-step reactions involving trifluoromethylation and esterification. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.
In another breakthrough, researchers investigated the compound's role as a key intermediate in the synthesis of potent kinase inhibitors. The trifluoromethyl group was found to enhance binding affinity to target proteins, particularly in the ATP-binding sites of kinases. This discovery opens new avenues for designing selective kinase inhibitors with improved pharmacokinetic properties.
Furthermore, ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate has shown promise in antimicrobial applications. A 2023 study demonstrated its efficacy against drug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. The mechanism of action involves disruption of bacterial cell wall synthesis, suggesting its potential as a scaffold for developing next-generation antibiotics.
Ongoing research is also exploring the compound's utility in PET (positron emission tomography) imaging, where its fluorine atoms could serve as radiolabels for tracking drug distribution in vivo. Preliminary results indicate favorable biodistribution profiles, warranting further investigation.
In conclusion, ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 915230-23-8) represents a versatile building block in medicinal chemistry with applications spanning drug discovery, antimicrobial development, and diagnostic imaging. Future studies should focus on optimizing its synthetic routes and expanding its therapeutic potential through structure-activity relationship studies.
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